molecular formula C5H11NS B104285 2,2-Dimethylthiazolidine CAS No. 19351-18-9

2,2-Dimethylthiazolidine

Cat. No. B104285
Key on ui cas rn: 19351-18-9
M. Wt: 117.22 g/mol
InChI Key: SNPQRYOQWLOTFA-UHFFFAOYSA-N
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Patent
US06534659B2

Procedure details

Examples of sulfidoamidocarboxylic acids represented by the formula I may include DMT-amic acids originating in dimethylthiazolidine such as DMT-succinamic acid (amic acid formed by the reaction of succinic anhydride with DMT (dimethyl thiazolidine)), DMT-maleamic acid (amic acid formed by the reaction of maleic anhydride with DMT), DMT-phthalamic acid (amic acid formed by the reaction of phthalic anhydride with DMT), DMT-trimellitamic acid (amic acid formed by the reaction of trimellitic anhydride with DMT), DMT-pyromellitamic acid (amic acid formed by the reaction of pyromellitic dianhydride with DMT), DMT-mellitamic acid (amid acid formed by the reaction of mellitic trianhydride with DMT), DMT-hexahydrophthalamic acid (amic acid formed by the reaction of hexahydrophthalic anhydride with DMT), DMT-citraconamic acid (amic acid formed by the reaction of citrononic anhydride with DMT), DMT-itaconamic acid (amic acid formed by the reaction of itaconic anhydride with DMT), DMT-naphthalenedicarboxylamic acid (amic acid formed by the reaction of naphthalenedicarboxylic anhydride with DMT), amic acid formed by the reaction of maleated methyl cyclohexene tetracarboxylic dianhydride with DMT, DMT-endomethylenetetrahydrophthalamic acid (amic acid formed by the reaction of endomethylenetetrahydrophthalic anhydride with DMT), DMT-chlorendoamic acid (amic acid formed by the reaction of chlorendic anhydride with DMT), DMT-methylendomethylenetetrahydrophthalamic acid (amic acid formed by the reaction of methylendomethylenetetrahydrophthalic anhydride with DMT), DMT-methyltetrahydrophthalamic acid (amic acid formed by the reaction of methyltetrahydrophthalic anhydride with DMT), amic acid formed by the reaction of methylnorbornene-2,3-dicarboxylic anhydride with DMT, DMT-tetrahydrophthalamic acid (amic acid formed by the reaction of tetrahydrophthalic anhydride with DMT), amic acid formed by the reaction of cyclopentanetetracarboxylic anhydride with DMT, amic acid formed by the reaction of glutaric anhydride with DMT, DMT-dodecenylsuccinamic acid (amic acid formed by the reaction of dodecenylsuccinic anhydride with DMT), and DMT-hexahydromethylphthalamic acid (amic acid formed by the reaction of hexahydromethylphthalic anhydride with DMT);
[Compound]
Name
sulfidoamidocarboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
DMT amic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
DMT succinamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:7])[NH:6][CH2:5][CH2:4][S:3]1.[C:8]([OH:15])(=[O:14])[CH2:9][CH2:10][C:11]([NH2:13])=[O:12]>CC1(C)NCCS1>[C:8]1(=[O:15])[O:14][C:11](=[O:12])[CH2:10][CH2:9]1.[CH3:1][C:2]1([CH3:7])[NH:6][CH2:5][CH2:4][S:3]1.[CH3:1][C:2]1([CH3:7])[NH:6][CH2:5][CH2:4][S:3]1.[C:8]([OH:15])(=[O:14])/[CH:9]=[CH:10]\[C:11]([NH2:13])=[O:12] |f:0.1,5.6|

Inputs

Step One
Name
sulfidoamidocarboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
DMT amic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
DMT succinamic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(SCCN1)C.C(CCC(=O)N)(=O)O
Step Four
Name
amic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC1(SCCN1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCC(=O)O1)=O
Name
Type
product
Smiles
CC1(SCCN1)C
Name
Type
product
Smiles
CC1(SCCN1)C.C(\C=C/C(=O)N)(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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